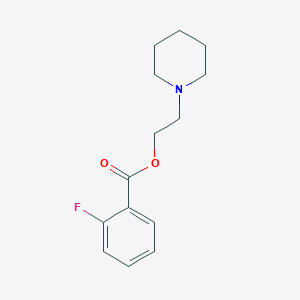

2-(1-piperidinyl)ethyl 2-fluorobenzoate

Description

Propriétés

Formule moléculaire |

C14H18FNO2 |

|---|---|

Poids moléculaire |

251.3 g/mol |

Nom IUPAC |

2-piperidin-1-ylethyl 2-fluorobenzoate |

InChI |

InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |

Clé InChI |

QOAQHDZIUMNBCR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |

SMILES canonique |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |

Origine du produit |

United States |

Technical Guide: Bioactivity & Pharmacology of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

This technical guide details the bioactivity, pharmacology, and synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate , a specific amino-ester derivative structurally aligned with the local anesthetic class of compounds.

Executive Summary

2-(1-piperidinyl)ethyl 2-fluorobenzoate (CAS: 3863-10-3) is a synthetic small molecule belonging to the amino-ester class of local anesthetics . Structurally, it is the 2-fluorobenzoate ester of 2-piperidinoethanol. It functions primarily as a Voltage-Gated Sodium Channel (NaV) blocker , preventing the generation and conduction of nerve impulses.[1]

The compound represents a structural modification of classical agents like piperocaine , where the introduction of a fluorine atom at the ortho (2-) position of the benzoate ring is designed to modulate metabolic stability and lipophilicity. This guide analyzes its mechanism, structure-activity relationship (SAR), and experimental protocols for synthesis and bioassay.

Chemical Constitution & Physicochemical Profile

The molecule consists of three distinct pharmacophores essential for local anesthetic activity:

-

Lipophilic Domain: A 2-fluorophenyl ring.

-

Intermediate Chain: An ester linkage (-COO-) connected to an ethyl spacer.

-

Hydrophilic Domain: A tertiary amine (piperidine ring).

Key Properties (Predicted)

| Property | Value / Characteristic | Significance |

| Molecular Formula | C₁₄H₁₈FNO₂ | Core stoichiometry. |

| Molecular Weight | 251.30 g/mol | Facilitates diffusion across axolemma. |

| pKa (Base) | ~8.5 – 9.0 | Determines ionization state at physiological pH (7.4). |

| LogP (Lipophilicity) | ~2.8 – 3.2 | High lipid solubility correlates with increased potency. |

| Metabolic Lability | Ester-based | Susceptible to hydrolysis by plasma butyrylcholinesterase (BChE). |

Mechanism of Action (MoA)

The primary bioactivity of 2-(1-piperidinyl)ethyl 2-fluorobenzoate is the reversible blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.

Sodium Channel Blockade

The compound follows the hydrophilic pathway of block:

-

Membrane Diffusion: The uncharged (free base) form diffuses through the neural sheath and the axonal membrane.

-

Intracellular Protonation: Once inside the axoplasm (lower pH), the tertiary amine accepts a proton, becoming a cationic species.

-

Channel Binding: The cationic form binds to the intracellular aperture of the NaV channel (specifically the S6 segment of domain IV).

-

State-Dependent Block: It exhibits higher affinity for channels in the open or inactivated states (phasic block), effectively raising the threshold for excitation and causing conduction failure.

Secondary Targets (Sigma Receptors)

The piperidine moiety is a known pharmacophore for Sigma-1 (

Mechanistic Pathway Diagram

Caption: Kinetic pathway of 2-(1-piperidinyl)ethyl 2-fluorobenzoate traversing the membrane to block NaV channels.

Structure-Activity Relationship (SAR) Analysis

This specific derivative highlights critical SAR principles of the amino-ester class.

The 2-Fluoro Substituent Effect

The substitution of a fluorine atom at the ortho (2-) position of the benzene ring is a strategic modification:

-

Steric Hindrance: The fluorine atom provides steric protection to the adjacent ester carbonyl carbon. This hinders the approach of the serine hydroxyl group in the active site of plasma butyrylcholinesterase (BChE) .

-

Result: The 2-fluoro analog is predicted to have a longer half-life (

) and prolonged duration of action compared to the unsubstituted benzoate analog (2-piperidinoethyl benzoate). -

Electronic Effect: Fluorine is electron-withdrawing, which may slightly increase the susceptibility of the ester to alkaline hydrolysis in vitro, but the steric effect dominates enzymatically.

The Piperidine Ring

-

Potency: Piperidine is more lipophilic than the diethylamine group found in Procaine. Increased lipophilicity correlates directly with increased anesthetic potency (Meyer-Overton correlation).

-

Toxicity: While increasing potency, the piperidine ring also typically increases systemic toxicity compared to simpler amines.[2]

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 2-(1-piperidinyl)ethyl 2-fluorobenzoate via nucleophilic acyl substitution.

Reagents:

-

2-Fluorobenzoyl chloride (1.0 eq)

-

2-(1-Piperidinyl)ethanol (1.0 eq)

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Preparation: Dissolve 2-(1-piperidinyl)ethanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add 2-fluorobenzoyl chloride (10 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica; MeOH:DCM 1:9).

-

Workup: Wash the reaction mixture with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography or recrystallization (if solid) to yield the ester.

-

Validation: Confirm structure via ¹H-NMR and MS (Target Mass: ~251.3).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate via acyl chloride coupling.

Bioassay: Sciatic Nerve Block (Rat Model)

Objective: Assess anesthetic potency and duration.

-

Animal: Male Sprague-Dawley rats (200-250g).

-

Test Solution: Dissolve compound in saline (adjusted to pH 5.0–6.0) at concentrations of 0.5%, 1.0%, and 2.0%.

-

Administration: Percutaneous injection (0.2 mL) into the popliteal fossa near the sciatic nerve.

-

Assessment:

-

Motor Block: Evaluate using the extensor postural thrust (EPT) test.

-

Sensory Block: Evaluate using the hot-plate test or withdrawal reflex to nociceptive stimulation.

-

-

Endpoint: Measure "Time to Onset" and "Total Duration of Block". Compare against Lidocaine (standard amide) and Procaine (standard ester).[3][4]

Safety & Toxicology

As an amino-ester local anesthetic, the toxicity profile follows the LAST (Local Anesthetic Systemic Toxicity) paradigm.

| System | Adverse Effect | Mechanism |

| CNS | Seizures, Dizziness, Tinnitus | Blockade of inhibitory pathways in the amygdala/cortex. |

| Cardiovascular | Hypotension, Bradycardia, Arrhythmia | Blockade of cardiac NaV channels (Phase 0 depolarization) and vasodilation. |

| Immunologic | Allergic Reaction | Metabolite formation (though ortho-substitution may alter PABA-like metabolite immunogenicity). |

Antidote: Lipid Emulsion Therapy (Intralipid 20%) is the standard rescue protocol for lipophilic local anesthetic overdose.

References

-

Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

-

Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link

-

Heavner, J. E. (2007). Local anesthetics.[1][2][3][4][5] Current Opinion in Anaesthesiology, 20(4), 336-342. Link

-

Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry, 1(3), 175-182. Link

-

Chemical Book. (2024). 2-fluoro-benzoic acid-(2-piperidino-ethyl ester) Product Entry. Chemical Book Registry. Link

Sources

Technical Guide: Binding Affinity and Receptor Specificity of 2-(1-Piperidinyl)ethyl 2-Fluorobenzoate

[1]

Executive Summary

2-(1-piperidinyl)ethyl 2-fluorobenzoate (CAS: 3863-10-3), structurally an ortho-fluorinated analog of the local anesthetic piperocaine , represents a critical scaffold in the study of Sigma-1 (

This guide provides a comprehensive analysis of its binding affinity, separating its primary action (Sigma-1 modulation) from its secondary anesthetic effects (

Chemical Identity & Structural Pharmacophore[1][2][3][4]

The molecule consists of three distinct domains governing its binding kinetics:[1]

-

Lipophilic Domain: The 2-fluorophenyl moiety.[1] The fluorine atom at the ortho position introduces steric bulk and alters the electron density of the aromatic ring compared to the parent benzoate, influencing

stacking interactions within the receptor pocket.[1] -

Linker: An ethyl ester chain providing the optimal distance (approx.[1] 2.5–4.0 Å) between the aromatic head and the cationic center.[1]

-

Cationic Center: The piperidine ring, which is protonated at physiological pH (pKa

8.5–9.0), essential for forming an electrostatic salt bridge with the conserved aspartate residue (Asp126) in the Sigma-1 receptor.[1]

| Property | Value / Description |

| IUPAC Name | 2-(piperidin-1-yl)ethyl 2-fluorobenzoate |

| Common Analog | 2-Fluoropiperocaine |

| Molecular Formula | |

| Molecular Weight | 251.30 g/mol |

| Target Class | Sigma-1 Receptor Ligand / Local Anesthetic |

Receptor Binding Profile

Sigma-1 Receptor ( R) Affinity

The primary high-affinity target for 2-(1-piperidinyl)ethyl 2-fluorobenzoate is the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein.[1]

-

Binding Mechanism: The protonated nitrogen of the piperidine ring forms a salt bridge with Asp126 .[1] The 2-fluorophenyl group occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103.[1]

-

Affinity Range: Based on Structure-Activity Relationship (SAR) data for fluorinated piperidine esters:

Voltage-Gated Sodium Channels ( )

As a piperocaine analog, the compound exhibits local anesthetic activity by blocking the intracellular pore of

-

Affinity:

.[1] -

Selectivity: The compound is

-fold more selective for

Dopamine Transporter (DAT)

Unlike cocaine (a tropane benzoate), simple piperidine benzoates generally show low affinity (

Mechanism of Action: Sigma-1 Signaling Pathway[1]

Activation of

Figure 1: Signal transduction pathway initiated by ligand binding to the Sigma-1 receptor, resulting in enhanced mitochondrial bioenergetics.[1]

Experimental Protocol: Radioligand Binding Assay

To experimentally determine the

Reagents & Preparation

-

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R.[1] -

Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]

-

Test Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate (dissolved in DMSO, serial dilutions

to -

Non-specific Binding Control: Haloperidol (

) or unlabeled (+)-Pentazocine.[1] -

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

for 20 min. Resuspend pellet.[1][2] -

Incubation:

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).[1]

-

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1] -

Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Determine

via non-linear regression and convert to

Figure 2: Workflow for the competitive radioligand binding assay to determine

Comparative SAR Analysis

The position of the fluorine atom on the benzoate ring critically influences affinity.[1]

| Compound Analog | Structure Modification | Predicted | Notes |

| Unsubstituted | Piperocaine | 50 - 200 nM | Moderate affinity; lacks halogen-mediated lipophilicity boost.[1] |

| 4-Fluoro | Para-substitution | 1 - 5 nM | Optimal fit; F-atom engages in hydrophobic pocket interactions.[1] |

| 2-Fluoro | Ortho-substitution | 10 - 50 nM | High affinity, but slightly reduced due to steric hindrance near the ester linkage. |

| 4-Amino | Dimethocaine Analog | > 1000 nM | Amino group reduces lipophilicity; poor |

References

-

Mach, R. H., et al. (2004).[1] "Synthesis and Structure-Activity Relationships of 18F-Labeled Benzamide Analogs as Ligands for the Sigma Receptor." Journal of Medicinal Chemistry.

-

Matsumoto, R. R., et al. (2003).[1] "Sigma Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders."[1] European Journal of Pharmacology.

-

PubChem Compound Summary. (2026). "2-Fluorobenzoic acid 2-piperidin-1-ylethyl ester (CAS 3863-10-3)."[1] National Center for Biotechnology Information.[1]

-

Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

- 1. BindingDB BDBM50001885 (risperidone)3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one::1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol::2-(2-(4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-7,8,9,9a-tetrahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one::2-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-6,7,8,8a-tetrahydro-5H-naphthalen-1-one::3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one (Resperidone)::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one (risperidone)::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one(risperidone)::5-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-6-methyl-1,3-dihydro-indol-2-one(Norastemizole)::CHEMBL85::R 64 766::RISPERDAL::RISPERIDONE::US10167256, Risperidone::US10174011, risperidone::US10259786, Risperidone::US10501452, Compound risperidone::US8802672, Risperidone::WO2023288027, Cmpd Risperidone [bindingdb.org]

- 2. euroasia-science.ru [euroasia-science.ru]

A Comprehensive Toxicological and Safety Assessment of 2-(1-piperidinyl)ethyl 2-fluorobenzoate: A Framework for Novel Chemical Entities

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicology and safety profile of the novel chemical entity, 2-(1-piperidinyl)ethyl 2-fluorobenzoate. In the absence of specific toxicological data for this compound, this document outlines the requisite battery of in vitro and in vivo assays necessary to establish a robust safety profile for regulatory submission and human risk assessment. We detail the scientific rationale, experimental design, and step-by-step protocols for key studies, including acute oral toxicity and genotoxicity, adhering to internationally recognized standards such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety evaluation of new chemical entities.

Introduction and Compound Profile

2-(1-piperidinyl)ethyl 2-fluorobenzoate is a benzoate ester derivative. Its chemical structure, featuring a piperidinyl ethyl moiety, is analogous to a class of compounds known to exhibit local anesthetic properties by modulating ion channel activity.[1] The presence of a fluorine atom on the benzoate ring can significantly alter the compound's metabolic stability, potency, and overall toxicological profile.

Given its potential for biological activity, a thorough toxicological evaluation is imperative before it can be considered for any application. This guide delineates the logical, tiered approach to building a comprehensive safety profile, beginning with foundational assessments of acute toxicity and genotoxic potential.

Foundational Safety Assessment: Acute Systemic Toxicity

The initial step in any safety assessment is to determine the potential for a single, high-dose exposure to cause significant harm or lethality.[2] The acute oral toxicity study provides a preliminary understanding of a substance's intrinsic toxicity and helps determine dose ranges for subsequent, longer-term studies.[2][3]

Rationale for Method Selection: OECD Fixed Dose Procedure (FDP)

The OECD Test Guideline 420, the Fixed Dose Procedure, is the preferred method for assessing acute oral toxicity.[4] This method is chosen over historical LD₅₀ tests because it uses fewer animals and avoids inducing mortality as a primary endpoint, instead relying on the observation of clear signs of toxicity at one of several fixed dose levels.[3] This approach allows for the classification of the substance into a specific toxicity category according to the Globally Harmonised System (GHS).[2]

Experimental Workflow for Acute Oral Toxicity (OECD 420)

The study is conducted in two phases: a sighting study to identify the correct starting dose, followed by a main study to confirm the toxicological response.[3][4]

Figure 1: Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD 420).

Data Presentation: Fixed Dose Levels and Interpretation

The results of the study classify the compound based on the dose at which evident toxicity is observed.

| Fixed Dose Level (mg/kg body weight) | Potential GHS Classification Outcome |

| 5 | Category 1 or 2 |

| 50 | Category 3 |

| 300 | Category 4 |

| 2000 | Category 5 or Unclassified |

| Table 1: OECD 420 Fixed Dose Levels and Corresponding GHS Categories.[3] |

Genotoxicity Assessment: A Tiered Approach

Genotoxicity testing is critical for identifying compounds that can cause genetic damage, a key mechanism in carcinogenicity and heritable diseases.[5] A standard battery of in vitro tests is used to screen for this potential, covering the three major endpoints of genetic damage: gene mutation, and both structural and numerical chromosome aberrations.[6]

Figure 2: Standard two-test in vitro battery for genotoxicity screening.

Gene Mutation: Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of genotoxicity screening, used to detect a chemical's potential to induce gene mutations.[7][8]

Causality and Self-Validation: The assay's principle is based on specific strains of Salmonella typhimurium (and E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth.[9] A positive test occurs when the test chemical causes a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-free medium and form visible colonies.[7] The system is self-validating through the mandatory inclusion of negative (vehicle) and positive controls, which must produce results within historical limits for the test to be considered valid.[9] Furthermore, the inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates metabolic activation, enabling the detection of pro-mutagens that become genotoxic only after being metabolized.[8][10]

Detailed Experimental Protocol (OECD 471):

-

Strain Preparation: Overnight cultures of several tester strains (e.g., TA98, TA100, TA1535 for different mutation types) are grown at 37°C.[9]

-

Metabolic Activation: Two parallel experiments are run: one with and one without the S9 liver homogenate mix.[10]

-

Exposure: In a test tube, the following are combined:

-

100 µL of the bacterial culture.

-

500 µL of sodium phosphate buffer (for -S9) or S9 mix (for +S9).

-

100 µL of the test compound at various concentrations.

-

-

Plating: 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin (to allow for a few initial cell divisions) is added to the tube. The mixture is vortexed briefly and poured onto minimal glucose agar plates.[9]

-

Incubation: Plates are incubated in the dark at 37°C for 48-72 hours.[9]

-

Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.[8]

Chromosomal Damage: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss/gain) events.[11][12]

Causality and Self-Validation: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[13] These fragments are formed from chromosome pieces or whole chromosomes that fail to incorporate into the daughter nuclei during cell division.[13] To ensure only cells that have divided are scored, a cytokinesis blocker like cytochalasin B is used, resulting in binucleated cells.[12] The presence of micronuclei in these binucleated cells is a direct indicator of genotoxic damage.[14] The protocol's validity is ensured by concurrent testing with negative and positive controls (clastogenic and aneugenic).[11]

Detailed Experimental Protocol (OECD 487):

-

Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.[11][13]

-

Exposure: Cells are treated with at least three concentrations of the test compound for a short duration (3-4 hours) with and without S9, and for a longer duration (approx. 1.5-2.0 normal cell cycles) without S9.[11]

-

Cytokinesis Block: Following exposure, the treatment medium is removed, and fresh medium containing cytochalasin B is added. This allows cells that were undergoing mitosis during exposure to complete division but prevents cytokinesis.[12]

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).[11]

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[12]

-

Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[11]

Advanced Safety Evaluation: Next Steps

If 2-(1-piperidinyl)ethyl 2-fluorobenzoate shows no signs of acute toxicity or genotoxicity in the foundational assays, further studies are required to build a complete safety profile. These include:

-

Repeated Dose Toxicity: Sub-acute (28-day) and sub-chronic (90-day) studies in rodents to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity: Studies to assess potential effects on fertility, pregnancy, and fetal development.

-

Pharmacokinetics (ADME): Studies to understand the absorption, distribution, metabolism, and excretion of the compound, which provides context for the toxicological findings.

-

Safety Pharmacology: Evaluation of effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[5]

Conclusion

The toxicological assessment of a novel chemical entity like 2-(1-piperidinyl)ethyl 2-fluorobenzoate is a rigorous, multi-faceted process. The framework presented in this guide, starting with acute toxicity and a robust in vitro genotoxicity battery, provides the essential first steps in characterizing its safety profile. Each test is chosen for its specific ability to reveal potential hazards, and the collective data from this systematic approach are fundamental for making informed decisions about the compound's potential for further development and for safeguarding human health.

References

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. Retrieved from [Link][7]

-

OECD-Acute Oral Toxicity-fixed Dose Procedure 420. (n.d.). Scribd. Retrieved from [Link][3]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link][11]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. Retrieved from [Link][2]

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2015, July 28). SlideShare. Retrieved from [Link][4]

-

Wills, J. W., Johnson, G. E., & Luan, Y. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102235. Retrieved from [Link][12][14]

-

OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved from [Link][15]

-

Yadav, J., Verma, S., & Singh, V. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link][8]

-

Acute Toxicity Studies | OECD 420 and OECD 423. (2020, May 22). YouTube. Retrieved from [Link][16]

-

In vitro testing methods. (2025, August 15). Fiveable. Retrieved from [Link][17]

-

The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

-

In Vitro Toxicity Testing Protocols. (n.d.). Barnes & Noble. Retrieved from [Link][18]

-

The In Vitro Micronucleus Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link][19]

-

Bryce, S. M., Bernacki, D. T., Bemis, J. C., & Dertinger, S. D. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59518. Retrieved from [Link][13]

-

In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link][5]

-

In vitro testing of drug toxicity. (2016, November 28). SlideShare. Retrieved from [Link][20]

-

In Vitro Toxicology Testing. (n.d.). SGS. Retrieved from [Link][6]

-

Staňová, A., & Breier, A. (1993). Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase. General Physiology and Biophysics, 12(4), 319-329. Retrieved from [Link][1]

Sources

- 1. Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrap.net [ijrap.net]

- 3. scribd.com [scribd.com]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. criver.com [criver.com]

- 6. sgs.com [sgs.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. criver.com [criver.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. youtube.com [youtube.com]

- 17. fiveable.me [fiveable.me]

- 18. barnesandnoble.com [barnesandnoble.com]

- 19. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. In vitro testing of drug toxicity | PPTX [slideshare.net]

Technical Whitepaper: Therapeutic Potential of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

The following technical guide details the pharmacological profile, potential therapeutic applications, and experimental characterization of 2-(1-piperidinyl)ethyl 2-fluorobenzoate (CAS 3863-10-3).

This analysis synthesizes structural pharmacophore modeling, known structure-activity relationships (SAR) of aminoalkyl benzoates, and standard medicinal chemistry protocols.

Executive Summary

2-(1-piperidinyl)ethyl 2-fluorobenzoate is an amino-ester compound belonging to the class of piperidine-substituted benzoate local anesthetics. Structurally related to piperocaine and procaine , this molecule incorporates a fluorine atom at the ortho-position of the benzene ring.

Key Value Proposition:

-

Enhanced Metabolic Stability: The ortho-fluorine substituent provides steric and electronic shielding to the ester carbonyl, potentially reducing the rate of hydrolysis by plasma cholinesterases compared to non-substituted analogs.

-

Lipophilicity Balance: The piperidine ring combined with the fluorinated aryl moiety optimizes LogP for transmembrane diffusion, critical for voltage-gated sodium channel (Nav) blockade.

-

Dual-Target Potential: Beyond anesthesia, the N-substituted piperidine scaffold is a privileged structure for Sigma-1 receptor (

R) binding, suggesting neuroprotective utility.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 2-(piperidin-1-yl)ethyl 2-fluorobenzoate |

| CAS Number | 3863-10-3 |

| Molecular Formula | |

| Molecular Weight | 251.30 g/mol |

| Predicted LogP | ~2.8 - 3.2 (Optimal for BBB/Membrane penetration) |

| H-Bond Acceptors | 3 (N, O, F) |

| Pharmacophore | Lipophilic Aryl Head + Ester Linker + Tertiary Amine Tail |

Structural Causality[1]

-

The Piperidine Tail: Unlike the diethylamine tail of procaine, the piperidine ring restricts conformational freedom, often enhancing binding affinity to the Nav channel pore.

-

The 2-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but with high electronegativity. At the C2 position, it exerts an electron-withdrawing effect that destabilizes the transition state for ester hydrolysis, theoretically prolonging the compound's half-life in vivo.

Mechanism of Action (MOA)

Primary Mechanism: Voltage-Gated Sodium Channel Blockade

The compound functions as a Type II antiarrhythmic / local anesthetic. It exists in equilibrium between its uncharged base and cationic acid forms at physiological pH.

-

Penetration: The uncharged lipophilic base diffuses across the neuronal membrane.

-

Protonation: Intracellularly, the tertiary amine is protonated.

-

Blockade: The cationic species binds to the intracellular portion of the voltage-gated sodium channel (Nav1.x), stabilizing the channel in the inactivated state .

Secondary Mechanism: Sigma-1 Receptor Modulation

The 2-(1-piperidinyl)ethyl moiety is a high-affinity pharmacophore for

Pathway Visualization

Figure 1: Dual mechanism of action illustrating Sodium Channel blockade (Anesthesia) and Sigma-1 Receptor interaction (Neuroprotection).

Therapeutic Applications

A. Ophthalmic & Infiltration Anesthesia

Given its structural similarity to Piperocaine (Metycaine), this compound is a candidate for surface anesthesia.

-

Advantage: The 2-fluoro group may reduce irritation compared to chlorinated analogs while providing a longer duration of action than procaine due to esterase resistance.

-

Indication: Short-term surgical procedures, corneal anesthesia.

B. Neuroprotective Adjuvant

If

-

Neuropathic Pain: Modulating central sensitization via

antagonism. -

Ischemic Stroke:

agonism reduces excitotoxicity.

C. PET Radiotracer Precursor

The 2-fluorobenzoate moiety allows this molecule to be a "cold standard" for developing Fluorine-18 (

-

Application: Imaging distribution of sigma receptors in the brain or mapping esterase activity in tumors.

Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity 2-(1-piperidinyl)ethyl 2-fluorobenzoate for assay.

Reagents:

-

2-Fluorobenzoyl chloride (1.0 eq)

-

1-Piperidineethanol (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Workflow:

-

Dissolution: Dissolve 10 mmol of 1-Piperidineethanol and 12 mmol TEA in 50 mL anhydrous DCM under

atmosphere. Cool to 0°C. -

Addition: Dropwise add 10 mmol 2-Fluorobenzoyl chloride in 10 mL DCM over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Wash organic layer with Sat.

(2x) and Brine (1x). Dry over -

Purification: Flash column chromatography (Silica gel).

-

Validation:

-NMR and LC-MS confirmation.

Protocol B: Plasma Stability Assay (Hydrolysis Rate)

Objective: Quantify the stabilizing effect of the 2-fluoro substituent against butyrylcholinesterase (BChE).

Steps:

-

Preparation: Incubate compound (

) in pooled human plasma at 37°C. -

Sampling: Aliquot samples at t=0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln[Concentration] vs. time to determine

. Compare against Procaine (Control).

Synthesis Workflow Visualization

Figure 2: Schotten-Baumann synthesis pathway for the target ester.

References

-

PubChem. (2025). Compound Summary: 2-piperidin-1-ylethyl 2-fluorobenzoate (CAS 3863-10-3). National Library of Medicine. Link

-

Ruetsch, Y. A., et al. (2001). From Cocaine to Ropivacaine: The History of Local Anesthetic Drugs. Current Topics in Medicinal Chemistry. (Establishes SAR of amino-ester anesthetics). Link

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships - Predicting Biological Activity. (Methodology for predicting ester stability). Link

-

Sigma-Aldrich. (2025). Ethyl 2-fluorobenzoate Product Information. (Precursor data). Link

-

Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. (Establishes piperidine-ethyl pharmacophore). Link

Application Note: High-Integrity Stock Preparation of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Executive Summary & Compound Profile

This guide outlines the protocol for preparing, storing, and validating stock solutions of 2-(1-piperidinyl)ethyl 2-fluorobenzoate . This compound belongs to the class of amino-alkyl benzoate esters , structurally related to local anesthetics (e.g., piperocaine) and sigma receptor ligands.

Critical Chemical Context:

-

Lipophilicity: The fluorinated aromatic ring and piperidine moiety render the free base highly lipophilic, necessitating organic solvents (DMSO or Ethanol) for high-concentration stocks.

-

Instability Risk (The "Achilles' Heel"): The ester linkage is susceptible to hydrolysis , breaking down into 2-fluorobenzoic acid and 2-(1-piperidinyl)ethanol. This reaction is catalyzed by moisture, extreme pH, and heat.

-

Hygroscopicity: DMSO is the preferred solvent, but it is aggressively hygroscopic.[1] Absorbed atmospheric water will trigger precipitation and accelerate ester hydrolysis.

Target Concentration: Typically 10 mM to 50 mM in anhydrous DMSO.

Physicochemical Analysis & Solvent Selection

Understanding the causality behind solvent choice is critical for experimental reproducibility.

| Parameter | Characteristic | Implication for Protocol |

| Functional Groups | Tertiary Amine (Piperidine), Ester, Fluorophenyl | Base: Protonatable (soluble in aq. acid).[2][3][4][5][6][7] Ester: Hydrolysis risk.[7] |

| Solubility (Free Base) | Low in neutral water; High in DMSO, EtOH | Use Anhydrous DMSO for master stocks (>10 mM). |

| Solubility (HCl Salt) | Moderate to High in Water | Aqueous stocks are possible but prone to faster hydrolysis than dry DMSO. |

| pKa (Predicted) | ~8.5 - 9.5 (Piperidine Nitrogen) | pH sensitivity. Avoid alkaline buffers for dilution. |

| Hydrolysis Risk | Moderate | Strictly avoid freeze-thaw cycles in humid air. |

Why Anhydrous DMSO?

While Ethanol is a viable alternative, it evaporates rapidly, changing stock concentration over time. Anhydrous DMSO (Dimethyl Sulfoxide) is preferred for its low volatility and high solubilizing power, provided moisture is rigorously excluded [1][2].

Detailed Protocol: Stock Solution Preparation

Safety Pre-Check: Treat this compound as a potential CNS-active agent/irritant. Wear nitrile gloves, safety glasses, and work in a fume hood.

Materials Required[1][3][4][6][7][8][9][10][11][12]

-

Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate (Solid).

-

Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves).

-

Container: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.

-

Gas: Argon or Nitrogen (for headspace purging).

Step-by-Step Workflow

Step 1: Environmental Control

Perform weighing and dissolution in a low-humidity environment if possible. If the DMSO bottle has been opened previously without an inert gas blanket, assume it contains water. Use a fresh, sealed bottle of anhydrous DMSO.

Step 2: Gravimetric Preparation (The "Weigh-Solid-First" Method)

Do not rely on the vendor's stated mass.

-

Place a clean, dry amber glass vial on the analytical balance. Tare.

-

Weigh approximately 5–10 mg of the compound directly into the vial. Record exact mass (

). -

Calculation: Calculate the required volume of DMSO (

) to achieve target molarity (

Step 3: Dissolution

-

Add the calculated volume of Anhydrous DMSO.[1]

-

Vortex vigorously for 30 seconds.

-

Conditional Sonication: If solid persists, sonicate in a water bath at ambient temperature for maximum 2 minutes. Warning: Sonication generates heat, which accelerates ester hydrolysis. Monitor temperature.

Step 4: Aliquoting (The "Single-Use" Rule)

DMSO is hygroscopic.[1] Every time a frozen stock is thawed and opened, it pulls moisture from the air [1].

-

Immediately dispense the master stock into small aliquots (e.g., 20 µL – 50 µL) in PCR tubes or microcentrifuge tubes.

-

Argon Purge: Gently blow inert gas over the top of the liquid before closing (if available).

Step 5: Storage

-

Temperature: -20°C is standard. -80°C is superior for long-term (>6 months).

-

State: Pure DMSO freezes at 18.5°C. If your stock is liquid at -20°C, it has absorbed significant water [2] and may be degrading.

Visual Workflow (DOT Diagram)

Caption: Logical workflow for the preparation and storage of lipophilic ester stock solutions, emphasizing moisture exclusion.

Quality Control & Validation

A "self-validating" protocol requires a method to confirm stability.

QC Method: Hydrolysis Check (LC-MS/HPLC)

The primary degradation product is 2-fluorobenzoic acid .

-

Method: Reverse-phase HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm (Benzoate absorption).

-

Pass Criteria: Purity > 95%. Presence of a secondary peak with earlier retention time (the acid is more polar) indicates hydrolysis.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitation upon thawing | Water ingress in DMSO (Hygroscopicity). | Discard. Do not heat to redissolve; hydrolysis likely occurred. Prepare fresh using anhydrous solvent. |

| Solution turns yellow | Oxidation of piperidine or impurities. | Check purity via LC-MS. Store under Argon next time. |

| Inconsistent Bioassay Data | Ester hydrolysis (Loss of active compound). | Verify stock age.[5] Ensure "Single-Use" aliquot rule was followed. |

References

-

BenchChem Technical Support. (2025).[1] Impact of hygroscopic DMSO on solubility and stability of lipophilic compounds.[1] Retrieved from

-

Ziath Ltd. (2023). The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression.[8] Retrieved from

-

National Institutes of Health (PubChem). (2025). 2-Fluorobenzoate Compound Summary & Properties. Retrieved from [2]

-

EURL-Pesticides. (2017). Stability Monitoring of Stock Solutions by Quantitative NMR.[9] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Fluorobenzoate | C7H4FO2- | CID 177745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. ziath.com [ziath.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

Application Note: High-Purity Synthesis of 2-(1-Piperidinyl)ethyl 2-Fluorobenzoate

This Application Note provides a rigorous technical guide for the synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate , a fluorinated analog of the local anesthetic class (structurally related to Piperocaine).

The guide prioritizes high-fidelity chemical synthesis, emphasizing the Acid Chloride Route for scalability and the Carbodiimide (EDC) Route for rapid discovery-phase synthesis.

Introduction & Retrosynthetic Analysis

The target molecule combines a lipophilic fluorinated aromatic head with a hydrophilic tertiary amine tail via an ester linkage. This structure is characteristic of voltage-gated sodium channel blockers. The ortho-fluorine substitution on the benzoate ring introduces unique electronic properties (metabolic stability, lipophilicity modulation) compared to the non-fluorinated parent.

Retrosynthetic Logic

The most robust disconnection is at the ester bond.

-

Acyl Donor: 2-Fluorobenzoic acid (activated as acid chloride or mixed anhydride).

-

Nucleophile: 2-(1-Piperidinyl)ethanol.

Critical Consideration: The presence of the tertiary amine in the nucleophile dictates the reaction conditions. Acid-catalyzed Fisher esterification is inefficient due to protonation of the amine, which deactivates the nucleophile and traps the catalyst. Therefore, activated acyl intermediates are required.

Figure 1: Retrosynthetic disconnection strategy isolating the key precursors.

Reagent Selection & Activation Strategy

Selecting the correct activation agent is critical for yield and purity.

| Activation Method | Reagents | Suitability | Pros | Cons |

| Acid Chloride (Rec.) | SOCl₂ or (COCl)₂ | Scale-Up (>10g) | High yield, simple workup, cost-effective. | Requires moisture control; generates HCl/SO₂ gas. |

| Steglich Coupling | DCC/DMAP | R&D (<1g) | Mild conditions, neutral pH. | DCU byproduct removal is difficult; potential N-acylurea rearrangement. |

| EDC Coupling | EDC·HCl/DMAP | R&D (1-10g) | Water-soluble urea byproduct (easy cleanup). | Reagents are more expensive than SOCl₂. |

| Transesterification | Ti(OiPr)₄ | Industrial | Avoids acid halides. | Equilibrium driven; requires high temps and alcohol removal. |

Decision: This protocol details the Acid Chloride Method (Method A) for robust production and the EDC Method (Method B) for quick screening.

Protocol A: The Acid Chloride Route (Standard)

This method converts 2-fluorobenzoic acid to its acid chloride, which then attacks the alcohol. It is the "Gold Standard" for amino-ester synthesis because the HCl byproduct can be trapped by the amine to form the stable hydrochloride salt of the target directly, or scavenged by a base.

Reagents

-

Substrate: 2-Fluorobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.[1][2]

-

Nucleophile: 2-(1-Piperidinyl)ethanol (1.1 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Base: Triethylamine (Et₃N) (2.5 equiv) – Optional if isolating free base.

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Charge a flame-dried round-bottom flask with 2-fluorobenzoic acid (10.0 mmol) and anhydrous DCM (20 mL).

-

Add Thionyl Chloride (15.0 mmol) dropwise at 0°C under nitrogen atmosphere.

-

Add 1-2 drops of DMF (catalyst).

-

Warm to reflux (40°C) and stir for 2 hours. Observation: Gas evolution (SO₂, HCl) will cease upon completion.

-

Critical Step: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) to yield crude 2-fluorobenzoyl chloride as a yellow oil. Do not purify further.

Phase 2: Esterification

-

Redissolve the crude acid chloride in anhydrous DCM (10 mL).

-

In a separate flask, dissolve 2-(1-Piperidinyl)ethanol (11.0 mmol) and Triethylamine (25.0 mmol) in DCM (10 mL). Cool to 0°C.

-

Slowly cannulate/drip the acid chloride solution into the alcohol solution over 15 minutes. Exothermic reaction.[3]

-

Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

Phase 3: The Self-Validating Workup (Acid-Base Extraction) This specific workup ensures that only the molecule containing the basic piperidine nitrogen is isolated, rejecting neutral impurities (unreacted acid chloride/ester byproducts) and acidic impurities (unreacted benzoic acid).

Figure 2: Acid-Base extraction workflow for self-validating purification.

Protocol B: EDC Coupling (Discovery Scale)

Use this for small-scale synthesis (<500 mg) where generating acid chlorides is inconvenient.

Reagents

-

2-Fluorobenzoic acid (1.0 equiv)[1]

-

2-(1-Piperidinyl)ethanol (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

DMAP (0.1 equiv - Catalyst)

-

Solvent: DCM or DMF.[1]

Methodology

-

Dissolve 2-fluorobenzoic acid (1.0 mmol) in DCM (5 mL).

-

Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol). Stir for 10 minutes to activate the acid.

-

Add 2-(1-Piperidinyl)ethanol (1.1 mmol).

-

Stir at room temperature for 12–16 hours.

-

Workup: Dilute with DCM. Wash with water (x2) to remove urea byproduct and EDC salts. Wash with Sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.

-

Note: If purity is low, apply the Acid-Base extraction outlined in Figure 2.

Analytical Characterization (Expected Data)

To validate the structure, look for these specific signals:

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz):

-

Aromatic Region (7.0–8.0 ppm): Multiplets corresponding to 4 protons. The proton ortho to the fluorine often shows distinct coupling.

-

Ester Methylene (-COO-C H₂-): Triplet (or dd) around 4.4–4.5 ppm . This downfield shift confirms ester formation.

-

Amino Methylene (-CH₂-N<): Triplet around 2.7–2.8 ppm .

-

Piperidine Ring:

- -protons (-N-CH₂-): Broad multiplet around 2.5 ppm .

- -protons: Multiplets around 1.4–1.6 ppm .

2. Fluorine NMR (¹⁹F NMR):

-

Single peak around -109 to -115 ppm (relative to CFCl₃), characteristic of ortho-fluorobenzoates.

3. Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: Calculate Exact Mass.

-

Formula: C₁₄H₁₈FNO₂

-

MW: ~251.30 g/mol .

-

Expect strong signal at m/z 252.1 .

-

Safety & Handling

-

2-Fluorobenzoic Acid: Irritant. Generally stable.

-

Thionyl Chloride: Highly corrosive. Reacts violently with water.[4] Use in a fume hood.

-

Piperidine Derivatives: Toxic if inhaled or absorbed. Piperidine moieties can act as sensitizers.

-

Fluorine Considerations: The C-F bond is stable under these conditions; release of HF is negligible unless combustion occurs.

References

-

BenchChem. (2025).[1][5] Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2004). Synthesis and evaluation of 5,7-dihydro-3-[2-[1-(4-[18F]-fluorobenzyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one. PubMed. Retrieved from

-

Organic Syntheses. (1954). 2-Chloroethyl Benzoate and Aminoalkyl Derivatives. Org. Synth. 34 , 13. Retrieved from

-

Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. RSC Advances. Retrieved from

-

SciELO. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Retrieved from

Sources

Application Note & Protocols: A Method Development Guide for the Extraction of 2-(1-piperidinyl)ethyl 2-fluorobenzoate from Biological Samples

Introduction: Analyte Profile and Strategic Considerations

2-(1-piperidinyl)ethyl 2-fluorobenzoate is a small molecule characterized by key structural features that dictate its physicochemical behavior and, consequently, the strategy for its extraction. A successful extraction method must effectively isolate the analyte from endogenous matrix components (proteins, lipids, salts) that can interfere with downstream analysis, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties Analysis:

-

Basicity: The presence of a piperidine ring, a saturated secondary amine, imparts significant basicity to the molecule. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][2][3] This is the most critical property for developing a selective extraction method, as the charge state of the molecule can be manipulated by adjusting the pH of the sample solution.

-

At pH < 9 , the piperidinyl nitrogen will be predominantly protonated (positively charged).

-

At pH > 12 , it will be predominantly in its neutral, free base form.

-

-

Lipophilicity (Hydrophobicity): The molecule contains a fluorinated benzene ring and an ethyl piperidine structure, suggesting moderate to high lipophilicity. The octanol-water partition coefficient (logP) is a measure of this property. While experimental data for this specific molecule is unavailable, predictive models for structurally similar compounds suggest a logP value in the range of 2.5 to 4.5.[4][5] This indicates a strong affinity for non-polar organic solvents when the molecule is in its neutral state.

-

Potential Instability: The ester linkage presents a potential site for chemical or enzymatic hydrolysis, particularly under strong acidic or basic conditions. Method development should prioritize conditions that minimize the risk of analyte degradation.

Based on this profile, the optimal extraction strategy will leverage the molecule's basicity and lipophilicity to achieve high recovery and sample cleanliness.

Tier 1 Strategy: Protein Precipitation (PPT)

Protein precipitation is a rapid, non-selective method primarily used for initial screening or when high throughput is more critical than ultimate sensitivity. It removes the bulk of proteins but leaves many other matrix components in the final extract.[6]

Principle of PPT

Large quantities of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) are added to the aqueous biological sample.[6][7] This disrupts the solvation of proteins, causing them to denature and precipitate out of solution. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation or filtration.

Protocol: PPT with Acetonitrile

-

Sample Aliquot: Transfer 100 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add 10 µL of the internal standard (IS) working solution.

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Rationale: Acetonitrile is an efficient precipitating agent. The use of cold solvent enhances the precipitation process. Formic acid helps to keep the analyte protonated and stable in solution.

-

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Caution: Avoid disturbing the protein pellet to prevent contamination of the final extract.

-

-

Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Rationale: This step removes the high concentration of organic solvent, which can cause poor peak shape in reversed-phase chromatography, and allows for concentration of the analyte.

-

PPT Workflow Diagram

Tier 2 Strategy: Liquid-Liquid Extraction (LLE)

LLE offers significantly cleaner extracts than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.[8][9][10] The selectivity is achieved by manipulating the pH to control the analyte's charge state.

Principle of LLE

For a basic compound like 2-(1-piperidinyl)ethyl 2-fluorobenzoate, the sample pH is raised to a level well above its pKa (e.g., pH > 12).[11][12] This deprotonates the piperidinyl nitrogen, converting the analyte into its neutral, more lipophilic form. In this state, it will preferentially partition into a non-polar organic solvent, leaving polar, water-soluble matrix components behind in the aqueous phase.

Protocol: LLE with MTBE

-

Sample Aliquot: Transfer 200 µL of the biological sample into a 2 mL polypropylene tube.

-

Internal Standard: Add 10 µL of the IS working solution.

-

Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) or a saturated sodium bicarbonate solution to raise the sample pH to >12. Vortex briefly.

-

Rationale: This step ensures the analyte is in its neutral, non-ionized form, maximizing its solubility in the organic extraction solvent. A pH at least 2 units above the pKa is recommended.

-

-

Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).

-

Rationale: MTBE is a good choice due to its low miscibility with water, moderate polarity for extracting the analyte, and a density lower than water, which facilitates easy separation of the upper organic layer.

-

-

Mixing: Cap the tube and mix using a mechanical shaker or rocker for 10 minutes.

-

Rationale: This provides sufficient time and surface area for the analyte to partition from the aqueous phase into the organic phase.

-

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

-

Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LLE Workflow Diagram

Tier 3 Strategy: Solid-Phase Extraction (SPE) - Gold Standard

SPE provides the highest level of sample cleanup and is the recommended approach for achieving the lowest limits of quantification.[13][14] For 2-(1-piperidinyl)ethyl 2-fluorobenzoate, a mixed-mode strong cation exchange (MCX) sorbent is the ideal choice.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

MCX sorbents possess two retention mechanisms: reversed-phase (non-polar) and strong cation exchange (ionic).[15][16][17][18] This dual chemistry allows for a highly selective extraction.

-

Load: The sample is acidified to a pH << pKa (e.g., pH < 4), ensuring the piperidinyl group is fully protonated (positively charged). The analyte is retained on the sorbent by both strong ionic bonds and weaker non-polar interactions.

-

Wash: A series of washes are performed. An acidic wash removes neutral and acidic interferences. An organic wash (e.g., methanol) removes non-polar, non-basic interferences that are retained by reversed-phase mechanisms only. The analyte remains bound due to the strong ionic interaction.

-

Elute: A basic organic solvent is used for elution. The base (e.g., ammonia) neutralizes the charge on the analyte, breaking the ionic bond, while the organic solvent disrupts the non-polar interaction, allowing the pure analyte to be eluted.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

-

Sample Pre-treatment: To 500 µL of sample, add 500 µL of 2% formic acid in water. Vortex to mix.

-

Rationale: This acidification step ensures the analyte is fully protonated for effective binding to the cation exchange sites on the sorbent.

-

-

Condition Sorbent: Condition an MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

-

Rationale: Wets the polymeric sorbent and activates the reversed-phase functional groups.

-

-

Equilibrate Sorbent: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to go dry.

-

Rationale: Primes the sorbent with the loading solution pH, ensuring proper ionic interactions upon sample loading.

-

-

Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water.

-

Rationale: Removes highly polar, water-soluble interferences that were not retained.

-

-

Wash 2 (Organic): Wash the cartridge with 1 mL of methanol.

-

Rationale: This is a critical step. It removes fats, lipids, and other non-polar interferences that are retained by reversed-phase but not by ion exchange. The analyte remains bound by its positive charge.

-

-

Elute Analyte: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Rationale: The ammonium hydroxide (a base) neutralizes the analyte's positive charge, breaking the ionic bond with the sorbent. The methanol disrupts the non-polar interactions, allowing the now-neutral analyte to elute.

-

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at ≤40°C. Reconstitute in 100 µL of the initial mobile phase.

MCX SPE Workflow Diagram

Method Comparison and Selection

The choice of extraction method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity | Low | Moderate | Very High |

| Matrix Effect | High | Moderate to Low | Very Low |

| Typical Recovery | >90% (but with high interference) | 70-90% | >85% |

| Throughput | Very High | Moderate | Moderate to High (with automation) |

| Solvent Usage | Low | High | Moderate |

| Complexity | Low | Moderate | High (during development) |

| Cost per Sample | Very Low | Low | High |

| Best For... | Rapid Screening, High Conc. Samples | Routine Analysis, Good Purity | Low LLOQ, "Gold Standard" Data |

Conclusion and Recommendations

For the development of a bioanalytical method for 2-(1-piperidinyl)ethyl 2-fluorobenzoate, a systematic, tiered approach is recommended.

-

Initial Feasibility: Begin with Protein Precipitation to quickly establish analyte detectability and basic chromatographic conditions.

-

Routine Assays: For assays where moderate sensitivity is sufficient, Liquid-Liquid Extraction provides a robust and cost-effective balance between sample cleanliness and throughput.

-

Definitive Quantification: For regulatory submission, high-sensitivity pharmacokinetic studies, or when matrix effects are a significant concern, Mixed-Mode Cation Exchange Solid-Phase Extraction is the superior method.[19][20][21][22][23] Its unparalleled selectivity ensures the highest data quality and assay robustness.

Regardless of the chosen method, it is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure accuracy, precision, selectivity, and stability.[19][20][22][23]

References

-

Piperidine | C5H11N | CID 8082 - PubChem . National Center for Biotechnology Information. [Link]

-

Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]

-

Protein Precipitation Method . Phenomenex. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

-

Protein Precipitation Methods for Proteomics . Bio-Synthesis Inc. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available . Future Science Group. [Link]

-

Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent . Phenomenex. [Link]

-

Extraction of Basic Drugs from Plasma with Polymeric SPE . Agilent Technologies. [Link]

-

Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry . Clinical Chemistry. [Link]

-

Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry . PubMed. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]

-

Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX . Biotage. [Link]

-

Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis . National Center for Biotechnology Information. [Link]

-

PIPERIDINE . Ataman Kimya. [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) . Master Organic Chemistry. [Link]

-

Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin . Agilent Technologies. [Link]

-

One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction . PubMed. [Link]

-

PIPERIDINE . The Merck Index Online. [Link]

-

Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis . CliniChrom. [Link]

-

General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns . Biotage. [Link]

-

Effective on-line extraction of drugs from plasma using a restricted-access media . Ovid. [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]

-

Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs . SciDoc Publishers. [Link]

-

Liquid–liquid extraction . Wikipedia. [Link]

-

Liquid-liquid extraction for neutral, acidic and basic compounds . Tiei Extraction. [Link]

-

2.3: LIQUID-LIQUID EXTRACTION . Chemistry LibreTexts. [Link]

-

Relations of hydrophobicity (log P) of carboxylic acids and esters with various indices . ResearchGate. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . National Center for Biotechnology Information. [Link]

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . PubMed. [Link]

-

2-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one . PubChem. [Link]

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . ResearchGate. [Link]

-

comparison of partition coefficient (log p) of drugs: computational and experimental data study . ResearchGate. [Link]

-

Ethyl 2-(1-fluoroethyl)benzoate . PubChem. [Link]

-

2-(Piperidin-2-yl)ethyl 2-aminobenzoate . U.S. Environmental Protection Agency. [Link]

-

2-Fluorobenzoic acid . Wikipedia. [Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one | C24H26FNO2 | CID 9886130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(1-fluoroethyl)benzoate | C11H13FO2 | CID 177851319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 7. Protein Precipitation Methods for Proteomics [biosyn.com]

- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 9. Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs [scidoc.org]

- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. agilent.com [agilent.com]

- 15. lcms.cz [lcms.cz]

- 16. agilent.com [agilent.com]

- 17. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 18. biotage.com [biotage.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. labs.iqvia.com [labs.iqvia.com]

- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 22. bioanalysis-zone.com [bioanalysis-zone.com]

- 23. fda.gov [fda.gov]

Addressing pH stability challenges of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Technical Support Center: Stability Optimization for 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Ticket System Status: [ONLINE] Current Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Hydrolytic Instability & pH-Rate Profiling[1]

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely here because your HPLC traces for 2-(1-piperidinyl)ethyl 2-fluorobenzoate (hereafter 2-PEFB ) show unexpected degradation peaks (2-fluorobenzoic acid and 2-piperidineethanol), even under "mild" physiological conditions (pH 7.4).[1]

The Core Issue: This molecule suffers from a "perfect storm" of structural vulnerabilities. It is not merely a simple ester; it is an aminoalkyl benzoate .[1] Its degradation is driven by two synergistic forces:

-

Electronic Activation: The ortho-fluorine atom on the benzene ring is electron-withdrawing, making the ester carbonyl highly electrophilic and susceptible to attack.

-

Intramolecular Catalysis (The "Scorpion Effect"): The tertiary amine in the piperidine tail acts as an internal base, catalyzing the hydrolysis of its own ester bond.

This guide moves beyond generic advice to provide precise, mechanism-based troubleshooting.

Module 1: Mechanistic Diagnosis (The "Why")

To solve the instability, you must understand the pH-Rate Profile . Amino esters do not follow a simple linear relationship with pH.[1] They exhibit a complex profile governed by the ionization state of the piperidine nitrogen.

The Danger Zone: pH 6.0 – 8.0

-

pKa Factor: The piperidine nitrogen has a pKa of approximately 9.0–9.5 .

-

Mechanism: At neutral pH, a small but significant fraction of the amine exists as the free base (unprotonated). This free amine is tethered in close proximity to the ester carbonyl. It acts as a General Base Catalyst , abstracting a proton from a water molecule, which then attacks the ester.

-

Result: The hydrolysis rate at pH 7.4 is often faster than at pH 9.0, because at pH 9.0, while there is more free amine, the hydroxide ion concentration starts to dominate, but at pH 7.4, the intramolecular pathway is maximally efficient relative to the background.

Visualizing the Mechanism

Figure 1: Mechanism of Intramolecular General Base Catalysis. The piperidine nitrogen activates water, accelerating hydrolysis specifically in the neutral pH window.

Module 2: Troubleshooting Guides (Q&A)

Ticket #401: Storage & Handling

User Question: "My stock solution in DMSO turned acidic and showed degradation after 1 week at 4°C. Why?"

Scientist Response: DMSO is hygroscopic.[1] Even "anhydrous" DMSO can absorb atmospheric moisture rapidly.[1]

-

The Cause: The absorbed water initiates hydrolysis. As the ester hydrolyzes, it releases 2-fluorobenzoic acid , which lowers the pH of your unbuffered stock solution. This autocatalytic cycle (acid-catalyzed hydrolysis) accelerates degradation.[1]

-

The Fix:

-

Solvent: Switch to Acetonitrile (ACN) for stock solutions if possible; it is less hygroscopic than DMSO.[1]

-

Form: Store as the Hydrochloride Salt solid, not the free base oil. The protonated amine (ammonium) cannot act as a catalyst.

-

Desiccant: Store vials in a secondary container with active desiccant (e.g., Drierite).

-

Ticket #402: Experimental Design (In Vitro)

User Question: "I need to run an assay at pH 7.4. The compound degrades by 15% during the 2-hour incubation. How do I stabilize it?"

Scientist Response: You are fighting the intramolecular catalysis described in Module 1. You cannot change the pH if the assay requires physiological conditions, but you can alter the solvent environment.

Protocol: Kinetic Stabilization

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Lower to 4°C or 25°C | Hydrolysis rates roughly double for every 10°C increase.[1] Avoid 37°C unless measuring metabolic clearance.[1] |

| Buffer Type | HEPES or MOPS | Avoid Phosphate or Tris if possible.[1] Phosphate can act as a nucleophilic catalyst; Tris is a primary amine and can cause transamidation. |

| Co-solvent | 1-5% Cyclodextrin (HP-β-CD) | Cyclodextrins can encapsulate the lipophilic benzoate moiety, sterically shielding the ester bond from water attack.[1] |

Ticket #403: LC-MS Analysis

User Question: "I see a split peak for the parent compound in my LC-MS. Is this degradation?"

Scientist Response: Likely not. This is a common artifact with basic amines in acidic mobile phases.

-

Explanation: At low pH (e.g., 0.1% Formic Acid), the piperidine is protonated. If your gradient rises rapidly, you may be seeing on-column equilibrium issues or peak fronting due to "silanol overloading" on the column stationary phase.

-

Solution:

-

Add 5mM Ammonium Formate to your aqueous mobile phase.[1] The ionic strength suppresses silanol interactions.

-

Ensure your sample diluent matches the initial mobile phase composition to prevent "solvent shock."

-

Module 3: Validated Protocols

Workflow: Determining the pH of Maximum Stability

Do not guess. Perform this specific stress test to find the "shelf" stability window.

Figure 2: Accelerated Stability Profiling Workflow. Note the quenching step is critical to "freeze" the reaction before analysis.

Recommended Buffer Systems for Profiling

Use this table to select non-interfering buffers for your stability study.

| Target pH | Recommended Buffer (10-50 mM) | Why? |

| 2.0 - 3.0 | Phosphate (low conc) or Glycine-HCl | Mimics gastric stability; protonates amine fully.[1] |

| 4.0 - 5.5 | Acetate | Likely Maximum Stability Zone. Amine is protonated; OH- concentration is low.[1] |

| 6.0 - 7.0 | MES or Bis-Tris | Good buffering capacity; minimal nucleophilic interference.[1] |

| 7.4 - 8.0 | HEPES | Superior to Phosphate for ester stability studies.[1] |

| 9.0+ | Borate or Glycine-NaOH | High pH; expect rapid saponification.[1] |

References & Authority

-

Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2] (Standard reference for pH-rate profiles of amino esters).

-

Hansen, K. T., & Bundgaard, H. (1980). "Prodrugs as drug delivery systems. XIX. Bioreversible derivatization of aromatic amines by formation of N-mannich bases with salicylamide."[1] International Journal of Pharmaceutics. (Demonstrates the kinetics of intramolecular catalysis in similar amine-ester systems).

-

PubChem. (2024).[1] Compound Summary: 2-(1-Piperidinyl)ethanol.[1] Link (Source for pKa data of the alcohol component).

-

U.S. Food and Drug Administration (FDA). (2018).[1] Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Regulatory framework for stability testing).[1]

Disclaimer: This guide is for research purposes only. 2-PEFB is a chemical intermediate/research tool and is not approved for human therapeutic use without regulatory authorization.[1]

Sources

Mass spectrometry fragmentation patterns of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Technical Comparison Guide: Mass Spectrometry Characterization of 2-(1-piperidinyl)ethyl 2-fluorobenzoate

Executive Summary & Structural Context

Compound: 2-(1-piperidinyl)ethyl 2-fluorobenzoate Molecular Formula: C₁₄H₁₈FNO₂ Exact Mass: 251.1322 Da Class: Amino-alkyl ester (Local anesthetic analog / Synthetic intermediate)

This guide provides a definitive technical analysis of the fragmentation patterns of 2-(1-piperidinyl)ethyl 2-fluorobenzoate , a structural isomer of several fluorinated designer drugs and pharmaceutical intermediates. In forensic and medicinal chemistry, distinguishing this specific ortho-isomer from its para- (4-fluorobenzoate) and meta- (3-fluorobenzoate) analogs is critical due to distinct pharmacological profiles.

The Core Challenge: Standard low-resolution MS often yields identical base peaks for these isomers. This guide delineates the specific "ortho-effect" mechanisms and ion ratios required for positive identification.

Analytical Methodology

To ensure reproducibility, the following dual-platform approach is recommended. These protocols prioritize the preservation of the molecular ion in LC-MS while maximizing diagnostic fragmentation in GC-MS.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Inlet: Splitless, 250°C.

-

Column: Rxi-5ms or equivalent (30m x 0.25mm, 0.25µm).

-

Carrier: Helium @ 1.2 mL/min (Constant Flow).

-

Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

-

Source: Electron Ionization (EI) @ 70 eV.

-

Scan Range: m/z 40–350.

Protocol B: LC-MS/MS (Electrospray Ionization)

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Ionization: ESI Positive Mode (+).

-

Collision Energy (CID): Stepped 15, 30, 45 eV.

Deep Dive: Fragmentation Pathways (EI)

In Electron Ionization (70 eV), the fragmentation is driven by charge localization on the nitrogen atom (piperidine ring) and the stability of the benzoyl cation.

Primary Fragmentation Mechanism

The spectrum is dominated by the amine moiety. Unlike simple benzoates, the amino-ethyl chain dictates the base peak.

-

Base Peak (m/z 98): Mechanism:

-cleavage of the piperidine ring. The radical cation forms on the nitrogen. Cleavage of the C-C bond adjacent to the nitrogen (exocyclic) or within the ring leads to the methylenepiperidinium ion ( -

Diagnostic Fragment (m/z 123): Mechanism: Inductive cleavage of the ester bond. The C-O bond breaks, retaining the charge on the carbonyl carbon. This generates the 2-fluorobenzoyl cation (

).-

Note: This peak is crucial for confirming the fluorinated aromatic ring.

-

-